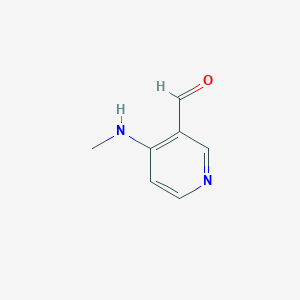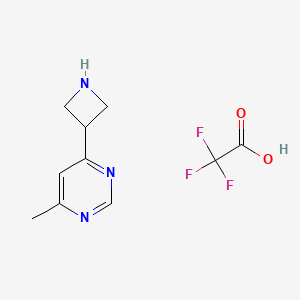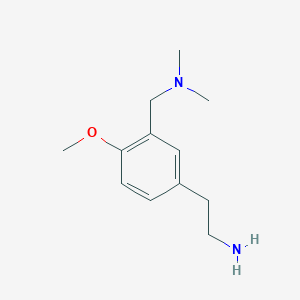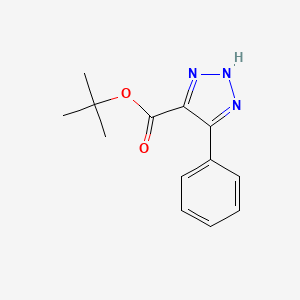
tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate: is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group, a phenyl group, and a carboxylate group attached to the triazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is between an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst, such as copper(I) iodide, in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions: tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the triazole ring into other heterocyclic structures.
Substitution: The phenyl group or the tert-butyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: In chemistry, tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its ability to interact with enzymes and receptors makes it a candidate for the treatment of various diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications in electronics, coatings, and adhesives.
作用机制
The mechanism of action of tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The phenyl and tert-butyl groups contribute to its hydrophobic interactions, enhancing its binding affinity to biological targets.
相似化合物的比较
5-Phenyl-1H-1,2,3-triazole: Lacks the tert-butyl and carboxylate groups, making it less hydrophobic and less reactive in certain chemical reactions.
tert-Butyl 1H-1,2,3-triazole-4-carboxylate: Lacks the phenyl group, which affects its binding affinity and reactivity.
Phenyl 1H-1,2,3-triazole-4-carboxylate: Lacks the tert-butyl group, impacting its stability and hydrophobic interactions.
Uniqueness: tert-Butyl 5-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to the combination of its functional groups. The presence of the tert-butyl group enhances its stability and hydrophobicity, while the phenyl group increases its binding affinity to biological targets. The carboxylate group allows for further functionalization, making it a versatile compound in various applications.
属性
分子式 |
C13H15N3O2 |
|---|---|
分子量 |
245.28 g/mol |
IUPAC 名称 |
tert-butyl 5-phenyl-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-13(2,3)18-12(17)11-10(14-16-15-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H,14,15,16) |
InChI 键 |
OKDBTRVSJZAJEL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1=NNN=C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


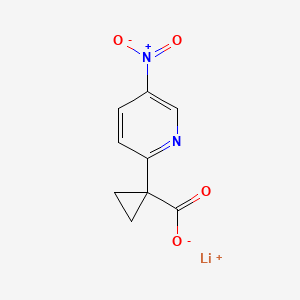
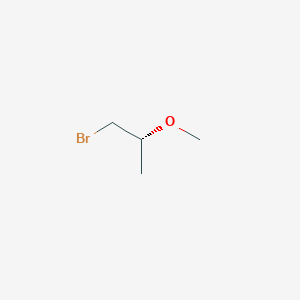

![rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate](/img/structure/B13487958.png)
![ethyl 3-(1,3-dimethyl-1H-pyrazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487968.png)
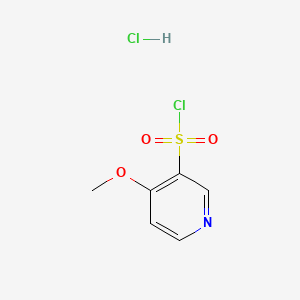
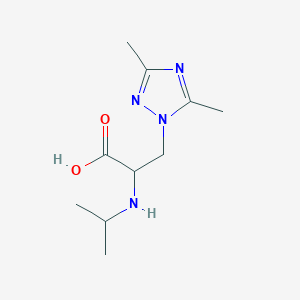
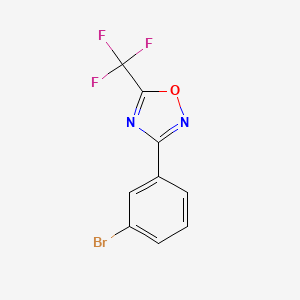
![2-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyridine](/img/structure/B13487986.png)

![2-[5-(piperazin-1-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13487991.png)
